molecular formula C20H19N5 B5115675 3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine

3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine

Cat. No.: B5115675
M. Wt: 329.4 g/mol
InChI Key: CKTDUQLUGPZQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is also known as PDP or PDP-1 and has been the subject of many studies aimed at understanding its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of PDP is not fully understood, but studies suggest that it works by inhibiting the Akt/mTOR signaling pathway. This pathway is responsible for cell growth and survival, and its inhibition by PDP leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PDP has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth and migration of cancer cells, and reduce inflammation and oxidative stress. PDP has also been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using PDP in lab experiments is its potent antitumor activity against various cancer cell lines. PDP is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using PDP in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of PDP to minimize its toxicity.

Future Directions

There are several future directions for the study of PDP. One direction is to further investigate its mechanism of action and identify potential targets for its use in cancer therapy. Another direction is to explore the potential of PDP as a therapeutic agent for other diseases, such as arthritis and neurodegenerative disorders. Additionally, future studies could focus on optimizing the synthesis of PDP and identifying ways to minimize its toxicity.

Synthesis Methods

The synthesis of PDP involves the reaction of 3-chloropyridine with 3-(1-ethyl-1H-imidazol-2-yl)-1-(pyrazol-3-yl)phenyl)methanamine in the presence of a palladium catalyst. This reaction leads to the formation of PDP as a yellow powder.

Scientific Research Applications

PDP has been the subject of many scientific studies due to its potential pharmacological properties. One of the most significant applications of PDP is in the treatment of cancer. Studies have shown that PDP has potent antitumor activity against various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. PDP has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for diseases such as arthritis and neurodegenerative disorders.

Properties

IUPAC Name

3-[3-[1-[(1-ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5/c1-2-24-12-10-22-20(24)15-25-11-8-19(23-25)17-6-3-5-16(13-17)18-7-4-9-21-14-18/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTDUQLUGPZQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2C=CC(=N2)C3=CC=CC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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